N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide
Description
N'-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group. The piperazine ring is connected via an ethyl chain to an ethanediamide moiety, with one amide nitrogen bonded to a 2-methylpropyl (isobutyl) group. Its molecular formula is C₁₈H₂₇ClN₄O₂, with a molecular weight of 366.9 g/mol .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)13-21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFAOVHAIMBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5266-0402 or VU0640102-1, primarily targets the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 subtype is known to influence cognitive and emotional processes.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction.
Biochemical Pathways
Upon binding to the D4 dopamine receptor, the compound influences the dopaminergic pathways in the brain. These pathways play crucial roles in a variety of functions including reward, memory, and motor control among others.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence various neurological processes, potentially leading to changes in cognition and emotion.
Biological Activity
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide, also known by its CAS number 1049414-74-5, is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.9 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with several neurotransmitter receptors. Notably, it has shown high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating strong selectivity over D2 receptors and other targets such as serotonin 5-HT1A and adrenergic alpha1 receptors . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showcasing moderate to strong antibacterial activity .
- Anticancer Potential : Research has also explored the anticancer properties of similar compounds. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, although they were less potent than standard chemotherapeutics like 5-fluorouracil .
- Neuropharmacological Effects : The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease. The modulation of dopaminergic pathways can lead to improved therapeutic outcomes in these conditions.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Scientific Research Applications
Receptor Interactions:
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide has been studied for its affinity towards various neurotransmitter receptors:
- Dopamine D4 Receptor: This compound exhibits high affinity for the dopamine D4 receptor (IC50 = 0.057 nM), making it a candidate for antipsychotic drug development. Its selectivity over other receptors (such as D2 and serotonin receptors) suggests potential therapeutic benefits with reduced side effects associated with traditional antipsychotics .
- Alpha1-Adrenergic Receptors: The compound also interacts with alpha1-adrenergic receptors, influencing smooth muscle relaxation and neurotransmitter release, which could be relevant in treating cardiovascular conditions .
Medicinal Chemistry Applications
Antipsychotic Development:
Due to its selective binding profile, this compound is being investigated as a potential antipsychotic agent. Its unique mechanism of action may allow for the development of drugs that minimize extrapyramidal symptoms (EPS) and hormonal side effects commonly associated with existing treatments .
Neurological Disorders:
The compound's interaction with dopamine transporters indicates potential applications in treating disorders like schizophrenia and Parkinson's disease. By modulating dopamine levels, it may help alleviate symptoms related to these conditions .
Research Studies and Case Studies
Several studies have documented the efficacy and potential of this compound:
- Structure-Affinity Relationship Studies: Research has shown that modifications to the piperazine structure can enhance receptor affinity and selectivity. For instance, variations in the alkyl chain length or substituents on the phenyl ring can significantly affect binding properties .
- In Vivo Studies: Preliminary animal studies indicate that compounds similar to this compound exhibit promising results in reducing symptoms of psychosis without significant side effects, paving the way for clinical trials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related piperazine derivatives:
Pharmacological and Functional Insights
Dopamine Receptor Affinity
Piperazine derivatives often exhibit affinity for dopamine receptors. For example, [3H]NGD 94-1, a D4-selective ligand, shows high affinity (Ki < 1 nM) and distinct nonstriatal brain distribution, contrasting with D2/D3 receptors . While the target compound shares the 4-chlorophenyl-piperazine motif, its ethanediamide group may reduce blood-brain barrier penetration compared to smaller ligands like NGD 94-1.
Sigma Receptor Interactions
PPPE-MAMA′-ReO, a sigma receptor imaging agent, demonstrates moderate affinity (Ki ~5–8 μM) . The target compound’s piperazine-ethyl-amide structure could similarly interact with sigma receptors, though its isobutyl substituent might sterically hinder binding compared to bulkier aryl groups.
Structural Modifications and Pharmacokinetics
- Lipophilicity : Replacement of the 4-chlorophenyl group with a 2-fluorophenyl or furan moiety (as in CAS 877633-04-0) increases molecular weight and may enhance metabolic stability .
Preparation Methods
Cyclocondensation of 1,2-Dichloroethylamine with 4-Chlorophenylamine
A modified procedure from WO2009057133A2 involves reacting 1,2-dichloroethylamine with 4-chlorophenylamine in N,N-diisopropylamine at 120–130°C for 12 hours. The base acts as both solvent and catalyst, achieving cyclization yields of 78–82%.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | N,N-diisopropylamine |
| Temperature | 120–130°C |
| Time | 12 hours |
| Yield | 78–82% |
Alternative Pathway via Buchwald-Hartwig Amination
A palladium-catalyzed coupling of 4-chlorophenyl bromide with piperazine using Pd(OAc)₂/Xantphos in toluene at 100°C provides the piperazine core with 85% yield. This method avoids harsh conditions and improves scalability.
Functionalization of Piperazine with Ethylenediamine Linker
Alkylation of Piperazine with 2-Bromoethylamine Hydrobromide
Intermediate A is synthesized by reacting 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide in dimethylacetamide (DMA) at 60°C for 6 hours. Potassium carbonate is used as a base to deprotonate the amine, achieving 70–75% yield.
Optimization Note :
-
Excess 2-bromoethylamine (1.5 equiv) minimizes di-alkylation byproducts.
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Post-reaction purification via diethyl ether leaching removes unreacted starting materials.
Amidation with Oxalic Acid Derivatives
Oxalyl Chloride-Mediated Coupling
Intermediate A is treated with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the reactive oxalyl intermediate. The reaction is quenched with aqueous sodium bicarbonate, yielding the acid chloride derivative (85–90% purity).
Critical Parameters :
Two-Step Amidation with 2-Methylpropylamine
The oxalyl chloride intermediate is reacted with 2-methylpropylamine in tetrahydrofuran (THF) at room temperature for 4 hours. Triethylamine (TEA) is added to scavenge HCl, achieving 80–85% yield.
Side Reaction Mitigation :
-
Selective solvent extraction with ethyl acetate/water (3:1) removes unreacted amine.
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Final purification via recrystallization from ethanol/water (7:3) enhances purity to >98%.
One-Pot Tandem Synthesis
A streamlined approach condenses Steps 3 and 4 into a single reaction vessel:
-
Intermediate A is generated in situ.
-
Oxalyl chloride and 2-methylpropylamine are sequentially added without isolation.
Advantages :
Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/DMA (4:1) |
| Temperature | 25°C (alkylation), 0°C (amide) |
| Time | 8 hours total |
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent resolves residual diastereomers.
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C confirms thermal stability.
Industrial-Scale Considerations
Solvent Recovery Systems
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Chlorophenylamine | 120 |
| Oxalyl chloride | 450 |
| 2-Methylpropylamine | 200 |
| Total | 770 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Alkylation or substitution reactions to introduce the 4-chlorophenyl group.
- Ethyl linker attachment : Coupling reactions (e.g., nucleophilic substitution) to connect the piperazine moiety to the ethanediamide backbone.
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) for the 2-methylpropyl substituent. Critical conditions :
- Temperature control (0–5°C for sensitive steps, room temperature for coupling) .
- Inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .
- Purification via column chromatography (normal or reverse-phase) or recrystallization to achieve ≥95% purity .
Table 1 : Representative Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|
| 1 | Piperazine alkylation | 65–75 | 4-chlorophenyl bromide, K₂CO₃ | |
| 2 | Ethyl linker coupling | 50–60 | DCC, DMAP | |
| 3 | Amide formation | 70–80 | HATU, DIPEA |
Q. What analytical techniques are critical for confirming the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation. Key signals include δ 3.2–3.5 ppm (piperazine CH₂) and δ 1.0–1.2 ppm (2-methylpropyl CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₈ClN₃O₂: 386.1864) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography (if available): Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What structural features influence the compound’s physicochemical properties?
- 4-Chlorophenyl group : Enhances lipophilicity (logP ≈ 3.2) and metabolic stability compared to non-halogenated analogs .
- Piperazine moiety : Increases solubility in acidic buffers (pH 4–6) due to protonation of the nitrogen atoms .
- Ethanediamide backbone : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
Table 2 : Comparative Physicochemical Properties of Halogenated Analogs
| Substituent | logP | Metabolic Stability (t₁/₂, h) | Reference |
|---|---|---|---|
| 4-Cl | 3.2 | 6.8 | |
| 4-F | 2.9 | 8.2 | |
| 4-Br | 3.5 | 5.1 |
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent affect pharmacokinetics compared to other halogenated analogs?
- Metabolic stability : The 4-Cl group reduces CYP450-mediated oxidation compared to 4-F (t₁/₂ = 6.8 vs. 8.2 hours) due to steric hindrance .
- Tissue penetration : Higher logP (3.2) enhances blood-brain barrier permeability, making it suitable for neuropharmacology studies .
- Contradictions : In vivo studies show conflicting bioavailability (20–40%) across species, possibly due to species-specific efflux transporters (e.g., P-gp) .
Q. What methodological approaches are used to study its interactions with neurological targets?
- Radioligand binding assays : Assess affinity for dopamine D₂/D₃ receptors (IC₅₀ = 50–100 nM) using [³H]spiperone .
- Molecular dynamics simulations : Model π-π stacking between the 4-chlorophenyl group and receptor aromatic residues (e.g., Phe346 in D₂) .
- In vivo electrophysiology : Measure changes in neuronal firing rates in rodent models to evaluate antipsychotic potential .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test activity at lower concentrations (0.1–10 µM) to rule out off-target effects at high doses .
- Assay standardization : Use identical cell lines (e.g., HEK293T for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., correlation between Cl-substituted analogs and D₂ receptor affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
